

In-Depth Technical Guide to NSC 109555: A Selective Chk2 Inhibitor

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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799

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Introduction

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhyazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).^{[1][2][3][4]} Chk2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest and apoptosis following genomic insult. The selective inhibition of Chk2 by **NSC 109555** presents a valuable tool for cancer research and a potential therapeutic strategy, particularly in combination with DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical details of **NSC 109555**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

NSC 109555 is commonly available as the parent compound and as a ditosylate salt. The properties of both forms are summarized below for easy reference.

Property	NSC 109555	NSC 109555 ditosylate
Synonyms	DDUG, NCI C04808	4,4'-diacetyldiphenylurea bis(guanylhyazone) ditosylate
CAS Number	15427-93-7[5]	66748-43-4[6]
Molecular Formula	C19H24N10O • 2CH3SO3H[5]	C19H24N10O • 2C7H8O3S[6]
Molecular Weight	600.7 g/mol [5]	752.86 g/mol [1][6]
Purity	≥98%	≥98% (HPLC)
Solubility	DMF: 2 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml[5]	Soluble to 10 mM in DMSO
Storage	Store at -20°C	Store at -20°C

Mechanism of Action and Signaling Pathway

NSC 109555 functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its high potency against Chk2 with an IC50 value of approximately 200-240 nM.[4][5] It exhibits significant selectivity for Chk2 over other kinases, including Chk1 (IC50 > 10 μM).[2]

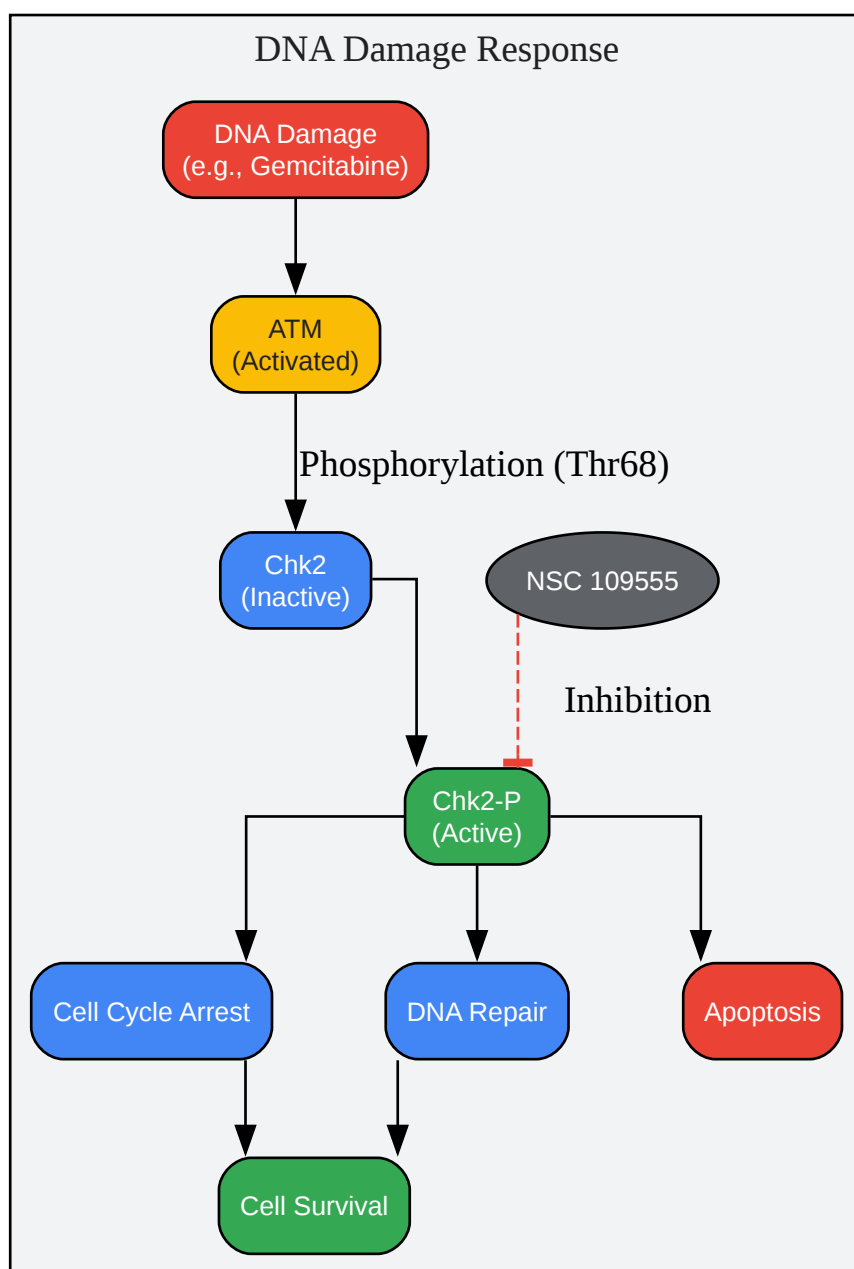
The primary signaling pathway involving Chk2 is the ATM-Chk2 pathway, a cornerstone of the cellular response to DNA double-strand breaks (DSBs). The process is initiated by the activation of Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA damage. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.

Activated Chk2, in turn, phosphorylates a range of downstream substrates to orchestrate a cellular response that includes:

- **Cell Cycle Arrest:** Chk2 can phosphorylate Cdc25A and Cdc25C phosphatases, leading to their degradation or inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, thus inducing cell cycle arrest at the G1/S and G2/M checkpoints.

- DNA Repair: Chk2 is implicated in facilitating DNA repair processes.
- Apoptosis: In cases of severe DNA damage, Chk2 can promote apoptosis by phosphorylating p53, leading to its stabilization and activation.

NSC 109555 exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition of the Chk2 signaling cascade can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine. Gemcitabine treatment induces DNA damage, which in turn activates the ATM-Chk2 pathway as a pro-survival response. By inhibiting Chk2 with **NSC 109555**, this survival mechanism is abrogated, leading to enhanced cancer cell death.



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Caption: **NSC 109555** inhibits Chk2 activation in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving **NSC 109555**, based on established protocols.

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on Chk2 kinase.

Materials:

- Recombinant human Chk2 enzyme
- Chk2 substrate (e.g., CHKtide peptide)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- **NSC 109555** (dissolved in DMSO)
- 96-well plates
- Radiolabeled ATP ([γ -³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
- Phosphocellulose paper (for radiolabeling method)
- Scintillation counter or luminometer

Procedure:

- Prepare Kinase Reaction Mix: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Chk2 substrate, and MgCl₂.
- Add **NSC 109555**: Add varying concentrations of **NSC 109555** (or DMSO as a vehicle control) to the wells.
- Initiate Reaction: Add recombinant Chk2 enzyme to the wells and briefly pre-incubate. Initiate the kinase reaction by adding ATP (mixed with [γ -³²P]ATP for the radiolabeling method).
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

- Stop Reaction and Detection:
 - Radiolabeling Method: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ -³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
 - ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves converting ADP to ATP and then measuring light production using a luciferase/luciferin reaction.
- Data Analysis: Calculate the percentage of Chk2 inhibition for each concentration of **NSC 109555** and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of **NSC 109555**, alone or in combination with other drugs like gemcitabine, on the viability of cancer cell lines.

Materials:

- Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **NSC 109555** (dissolved in DMSO)
- Gemcitabine (dissolved in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with varying concentrations of **NSC 109555**, gemcitabine, or a combination of both. Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells for the desired period (e.g., 48-72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Chk2 Phosphorylation

This protocol is used to determine the effect of **NSC 109555** on the phosphorylation of Chk2 in response to DNA damage.

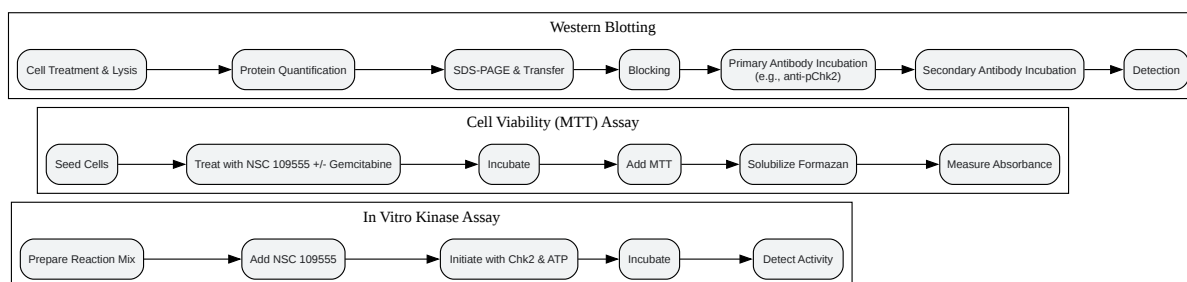
Materials:

- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with gemcitabine in the presence or absence of **NSC 109555** for the desired time. Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Chk2) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Chk2 and the loading control to ensure equal protein loading.



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